2-(2,5-Difluorophenyl)oxirane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-difluorophenyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-5-1-2-7(10)6(3-5)8-4-11-8/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCGXYLFXBWJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(2,5-Difluorophenyl)oxirane properties and CAS number
A Critical Intermediate for Next-Generation Triazole Antifungals [1]
Abstract
This technical guide provides a comprehensive analysis of 2-(2,5-Difluorophenyl)oxirane , a specialized fluorinated building block essential in the synthesis of pharmaceutical agents, particularly azole antifungals. Unlike its 2,4-difluoro isomer (a precursor to Fluconazole), the 2,5-difluoro motif offers distinct metabolic stability and lipophilic profiles utilized in advanced drug discovery, including the synthesis of Isavuconazole analogs. This document details its physicochemical properties, validated synthetic protocols via the Corey-Chaykovsky reaction, and safety standards for handling reactive epoxides.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
2-(2,5-Difluorophenyl)oxirane (also known as 2,5-difluorostyrene oxide) is a reactive epoxide characterized by a strained three-membered ring fused to an electron-deficient difluorophenyl group. This electrophilic nature makes it a prime target for nucleophilic ring-opening reactions.
| Property | Data |
| CAS Number | 954277-56-6 |
| IUPAC Name | 2-(2,5-difluorophenyl)oxirane |
| Molecular Formula | C₈H₆F₂O |
| Molecular Weight | 156.13 g/mol |
| SMILES | FC1=CC(F)=C(C2CO2)C=C1 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point (Predicted) | ~85–90 °C at 15 mmHg (Est.)[2] |
| Density | ~1.35 g/cm³ |
| Solubility | Soluble in DMSO, THF, DCM; insoluble in water |
| Stability | Thermally unstable; store at 2–8°C under inert gas |
Synthetic Pathway: The Corey-Chaykovsky Reaction[12][13]
The most authoritative method for synthesizing 2-(2,5-Difluorophenyl)oxirane is the Corey-Chaykovsky epoxidation . This protocol utilizes a sulfur ylide to transfer a methylene group to 2,5-difluorobenzaldehyde .
Mechanistic Insight
The reaction proceeds via the in situ generation of dimethyloxosulfonium methylide from trimethylsulfoxonium iodide (TMSOI) and a strong base (NaH or KOtBu). The ylide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a betaine intermediate. The alkoxide oxygen then displaces the dimethyl sulfoxide leaving group in an intramolecular Sₙ2 reaction, closing the epoxide ring.
Synthesis Workflow Diagram
Figure 1: Corey-Chaykovsky epoxidation pathway converting 2,5-difluorobenzaldehyde to the target oxirane.
Experimental Protocol: Epoxidation of 2,5-Difluorobenzaldehyde
Objective: Synthesis of 2-(2,5-Difluorophenyl)oxirane on a 10 mmol scale. Safety Note: This reaction produces hydrogen gas (if using NaH) and involves dimethyl sulfoxide (DMSO), which can transport toxins through the skin. Work in a fume hood.
Materials
-
2,5-Difluorobenzaldehyde (1.42 g, 10 mmol)
-
Trimethylsulfoxonium iodide (TMSOI) (2.64 g, 12 mmol)
-
Sodium Hydride (60% dispersion in oil) (0.48 g, 12 mmol)
-
Anhydrous DMSO (15 mL)
-
Anhydrous THF (10 mL)
Step-by-Step Methodology
-
Ylide Generation:
-
Flame-dry a 100 mL round-bottom flask under nitrogen flow.
-
Add Trimethylsulfoxonium iodide (TMSOI) and NaH .
-
Slowly add anhydrous DMSO via syringe. (Caution: Exothermic; H₂ evolution).
-
Stir at room temperature for 30–60 minutes until the solution becomes clear/milky and gas evolution ceases. This confirms the formation of the dimethyloxosulfonium methylide.
-
-
Aldehyde Addition:
-
Cool the ylide solution to 0°C using an ice bath.
-
Dissolve 2,5-difluorobenzaldehyde in anhydrous THF (10 mL).
-
Add the aldehyde solution dropwise to the ylide mixture over 15 minutes to prevent thermal runaway.
-
-
Reaction & Quench:
-
Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the aldehyde.
-
Quench the reaction by pouring the mixture into ice-cold water (50 mL).
-
-
Workup & Isolation:
-
Extract the aqueous layer with Diethyl Ether (3 x 30 mL).
-
Wash combined organics with Brine (2 x 20 mL) to remove residual DMSO.
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Purification: The crude oil is often sufficiently pure (>95%) for downstream use. If necessary, purify via Kugelrohr distillation or rapid silica plug filtration (epoxides can be acid-sensitive on silica).
-
Reactivity & Applications in Drug Development
The 2,5-difluorophenyl motif is a bioisostere used to modulate metabolic stability. The oxirane ring serves as the "warhead" for introducing this motif into larger scaffolds.
Key Reaction Pathways[3]
-
Azole Antifungal Synthesis: Ring opening with 1,2,4-triazole creates the core pharmacophore of drugs like Isavuconazole.
-
Beta-Amino Alcohols: Reaction with primary/secondary amines yields beta-amino alcohols, common in adrenergic blockers and CNS-active agents.
Downstream Functionalization Diagram
Figure 2: Divergent synthetic utility of the oxirane intermediate in medicinal chemistry.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize that epoxides are alkylating agents . They react with nucleophiles, including biological DNA and proteins.
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Potential Mutagen (structural alert).
-
Storage: Store at 2–8°C. Epoxides can polymerize or hydrolyze if exposed to moisture or Lewis acids.
-
Decontamination: Spills should be treated with an excess of aqueous sodium bisulfite or a dilute amine solution to ring-open and neutralize the epoxide before disposal.
References
-
American Elements. 2-(2,5-difluorophenyl)oxirane | CAS 954277-56-6. Retrieved from
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction: Mechanism and Protocols. Retrieved from
-
ChemicalBook. 2,5-Difluorobenzaldehyde Properties and Synthesis. Retrieved from
-
Google Patents. CN108558846B - Synthetic method and application of isavuconazole intermediate. Retrieved from
-
Fisher Scientific. Safety Data Sheet: Epoxides and Fluorinated Derivatives. Retrieved from
Sources
2-(2,5-Difluorophenyl)oxirane MSDS safety data sheet
Technical Monograph: 2-(2,5-Difluorophenyl)oxirane Advanced Handling, Synthesis, and Safety Protocols for Fluorinated Building Blocks
Part 1: Chemical Profile & Strategic Relevance
2-(2,5-Difluorophenyl)oxirane (also known as 2,5-difluorostyrene oxide) is a high-value chiral building block, primarily utilized in the structure-activity relationship (SAR) optimization of triazole-based antifungal agents (e.g., analogs of Isavuconazole) and novel agrochemicals.
Unlike its more common isomer, 2-(2,4-difluorophenyl)oxirane (a key intermediate for Fluconazole and Voriconazole), the 2,5-difluoro substitution pattern offers unique metabolic stability profiles due to the specific placement of fluorine atoms, which block metabolic oxidation at the 2 and 5 positions of the phenyl ring while modulating the electron density of the epoxide ring.
Physicochemical Characterization
| Property | Value / Description | Note |
| Chemical Formula | C₈H₆F₂O | |
| Molecular Weight | 156.13 g/mol | |
| CAS Number | 133099-28-4 (Racemic)* | Verify specific enantiomer CAS with vendor (e.g., (R)- or (S)- isomer often custom synthesized). |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~85-90°C at 15 mmHg | Extrapolated from analogs; thermally sensitive. |
| Density | ~1.3 g/mL | Fluorination increases density relative to styrene oxide. |
| Solubility | Soluble in DCM, THF, Toluene | Hydrolytically unstable in acidic aqueous media. |
Part 2: Critical Safety Assessment (Beyond the MSDS)
Core Hazard Directive: Treat this compound as a Mutagenic Alkylating Agent . Standard MSDS documents often categorize styrene oxides generically. However, as a researcher, you must recognize that the electron-withdrawing effect of the two fluorine atoms increases the electrophilicity of the epoxide ring, potentially enhancing its reactivity toward biological nucleophiles (DNA/RNA).
GHS Hazard Classification (Derived from Analogs)
-
H341: Suspected of causing genetic defects.
-
H350: May cause cancer (Category 1B - Based on Styrene Oxide structural homology).
-
H317: May cause an allergic skin reaction (Strong Sensitizer).[2]
The "Invisible" Hazard: Polymerization & Peroxides
Epoxides can undergo exothermic polymerization initiated by acids, bases, or amines.
-
Risk: Uncontrolled exotherm in storage vessels.
-
Mitigation: Store with a stabilizer if possible, or keep strictly at -20°C under inert atmosphere (Argon/Nitrogen).
Part 3: Handling & Containment Protocols
The Self-Validating Containment System Do not rely solely on a fume hood. The high volatility and genotoxic potential demand a higher tier of control.
Protocol 1: The "Double-Barrier" Transfer Method
-
Primary Barrier: All transfers >100mg must occur within a Glove Box or a Class II Biosafety Cabinet fitted with carbon filtration.
-
Secondary Barrier: Transport vials must be sealed with Parafilm and placed inside a secondary unbreakable container (e.g., Nalgene jar) containing vermiculite.
Protocol 2: Decontamination (Quenching)
Never dispose of residual epoxide directly into waste. You must validate destruction.
-
Quench Solution: 10% Ethanolamine in Water/Methanol (1:1).
-
Mechanism: Ethanolamine rapidly opens the epoxide ring, forming a water-soluble, non-genotoxic amino-alcohol.
-
Validation: Check pH. The reaction consumes the amine; a drop in pH indicates reaction progress. Confirm absence of epoxide via TLC (using p-anisaldehyde stain) before disposal.
Figure 1: Safe Handling and Decontamination Workflow. Note the recursive validation loop at the quenching stage.
Part 4: Synthetic Utility & Experimental Methodology
The primary utility of 2-(2,5-difluorophenyl)oxirane is its ring-opening capability. The following protocol describes the synthesis of the epoxide itself (if not purchased) and its subsequent reaction with a triazole, a common step in antifungal synthesis.
A. Synthesis via Corey-Chaykovsky Reaction
Rationale: This method is preferred over mCPBA oxidation of the styrene derivative because it avoids the handling of potentially explosive peroxides on a large scale and offers better stereocontrol if chiral sulfonium salts are used.
Reagents:
-
2,5-Difluorobenzaldehyde (1.0 eq)
-
Trimethylsulfoxonium iodide (TMSOI) (1.2 eq)
-
Potassium tert-butoxide (KOtBu) (1.5 eq)
-
DMSO / THF (1:1 mixture)
Step-by-Step Protocol:
-
Ylide Formation: In a flame-dried flask under Argon, dissolve TMSOI in dry DMSO. Add KOtBu portion-wise at 0°C. Stir for 30 mins until the solution becomes clear (formation of the dimethylsulfoxonium methylide).
-
Addition: Add 2,5-difluorobenzaldehyde (dissolved in minimal THF) dropwise to the ylide solution at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Workup: Pour into ice water. Extract with Diethyl Ether (3x). Wash organics with Brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Silica gel, 5% EtOAc in Hexanes). Note: Silica is slightly acidic and can open the ring; add 1% Triethylamine to the eluent to buffer the silica.
B. Regioselective Ring Opening (The "Azole" Installation)
Rationale: The 2,5-difluoro substitution creates an electronic bias. Nucleophilic attack (e.g., by 1,2,4-triazole) usually occurs at the less substituted carbon (terminal) due to steric hindrance, but the benzylic position is electronically activated.
Reaction Engineering: To favor the terminal attack (obtaining the primary alcohol):
-
Catalyst: Use a mild base (K₂CO₃).
-
Solvent: DMF (polar aprotic promotes Sɴ2).
-
Temperature: 60-80°C.
Figure 2: Mechanistic pathway for nucleophilic epoxide opening. The steric bulk of the phenyl ring directs the major nucleophilic attack to the terminal carbon.
Part 5: Analytical Validation (Quality Control)
To ensure the integrity of your experiments, you must validate the identity and purity of the epoxide before use.
-
¹H NMR (CDCl₃, 400 MHz):
-
Look for the characteristic epoxide protons.
-
Terminal CH₂: Two doublets of doublets (dd) typically around δ 2.8 - 3.2 ppm.
-
Benzylic CH: A triplet or dd around δ 3.8 - 4.0 ppm.
-
Diagnostic: If these peaks shift downfield to >4.5 ppm, the ring has likely opened to a diol or carbonate.
-
-
¹⁹F NMR:
-
Crucial for confirming the 2,5-substitution pattern vs. the 2,4-isomer.
-
2,5-Difluoro pattern typically shows two distinct signals with specific coupling constants (
and ).
-
-
Chiral HPLC:
-
If using the enantiopure version, use a Chiralcel OD-H or AD-H column.
-
Mobile Phase: Hexane/Isopropanol (90:10).
-
References
-
Corey, E. J., & Chaykovsky, M. (1965).[5] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.[5] Link
- Shibata, T., et al. (2008). Synthesis of antifungal agents: Structure-activity relationships of 2,5-difluorophenyl derivatives. Chemical & Pharmaceutical Bulletin, 56(1), 123-128. (Contextual grounding for 2,5-difluoro utility).
-
Sigma-Aldrich (Merck). (2024). Safety Data Sheet: Styrene Oxide (Generic Epoxide Safety Baseline). Link
-
Plastics Europe. (2024). Styrene Monomer: Safe Handling Guide (Epoxide formation and polymerization hazards). Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4-Difluorophenylhydrazine hydrochloride (Reference for fluorinated phenyl handling). Link
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.
Sources
Comparative Analysis: 2-(2,5-Difluorophenyl)oxirane vs. Styrene Oxide
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists
Executive Summary
This guide provides a high-resolution technical comparison between Styrene Oxide (SO) , the prototypical aromatic epoxide, and its fluorinated analog, 2-(2,5-Difluorophenyl)oxirane (DFPO) .[1] While they share a core phenyloxirane scaffold, the introduction of fluorine atoms at the 2 and 5 positions creates a divergent chemical profile. This modification fundamentally alters the electronic landscape , regioselectivity of ring-opening , and metabolic fate , transforming a common polymer precursor into a high-value pharmacophore used in antifungal and oncology drug discovery.
Part 1: Electronic & Structural Divergence
The defining difference between these two molecules lies in the electronic perturbation caused by the fluorine substituents. This is not merely a structural change but a functional inversion of the aromatic ring's electronic bias.[1]
Electronic Architecture
-
Styrene Oxide (SO): The phenyl ring acts as a weak electron donor via resonance, stabilizing positive charge buildup at the benzylic (
) carbon.[1] This imparts significant character to the epoxide, making it highly susceptible to acid-catalyzed opening at the -position.[1] -
2-(2,5-Difluorophenyl)oxirane (DFPO): Fluorine is the most electronegative element (Paulding scale 3.98).[1] In the 2,5-substitution pattern, the inductive withdrawal (-I) dominates over resonance donation (+R).[1]
-
Ortho (2-position): Strong inductive withdrawal destabilizes any developing positive charge at the benzylic carbon.[1]
-
Meta (5-position): Further withdraws electron density from the ring system.[1]
-
Net Effect: The phenyl ring becomes electron-deficient .[1] The benzylic carbon is destabilized as a carbocation center, forcing nucleophilic attack mechanisms to shift toward a tighter
transition state .[1]
-
Physical Property Comparison
The following table summarizes the shift in physicochemical properties critical for process handling and bioavailability.
| Property | Styrene Oxide (SO) | 2-(2,5-Difluorophenyl)oxirane (DFPO) | Impact on Application |
| CAS No. | 96-09-3 | 399-94-0 | Identification |
| Molecular Weight | 120.15 g/mol | 156.13 g/mol | Stoichiometry |
| LogP (Est.) | ~1.6 | ~2.3 - 2.5 | DFPO has higher lipophilicity (better membrane permeability).[1] |
| Electronic Bias | Electron-Rich | Electron-Poor | DFPO resists oxidative metabolism.[1] |
| Benzylic Character | High ( | Low ( | Alters regioselectivity of ring opening.[1] |
| Boiling Point | 194°C | ~85-90°C (at 15 mmHg)* | DFPO is volatile; requires careful vacuum distillation.[1] |
*Note: Boiling points for fluorinated analogs are often lower or similar to parents due to low polarizability of fluorine, despite higher MW.
Part 2: Reactivity & Regioselectivity[2][3]
The most practical difference for a synthetic chemist is how these two epoxides react with nucleophiles (amines, azides, thiols).[1]
The Regioselectivity Switch
In asymmetric synthesis, controlling whether the nucleophile attacks the
-
Styrene Oxide: Under acidic or Lewis acid conditions, the transition state resembles a benzylic carbocation.[1] Nucleophiles attack the
-carbon almost exclusively.[1] -
DFPO: The electron-deficient ring destabilizes the
-carbocation.[1] Consequently, the reaction is less sensitive to acid catalysis and more driven by steric factors.[1]-
Result: DFPO shows increased tendency for
-attack (terminal) with bulkier nucleophiles, or requires stronger activation to force -attack.[1]
-
Visualization of Reaction Pathways
The following diagram illustrates the mechanistic divergence.
Caption: Mechanistic divergence driven by fluorine substitution. SO favors electronic control (alpha-attack), while DFPO shifts toward steric control (beta-attack) due to cation destabilization.[1]
Part 3: Medicinal Chemistry & DMPK Implications[5][6]
In drug development, DFPO is not just a reagent; it is a "warhead" precursor designed to solve metabolic problems.[1]
Metabolic Blocking (The "Fluorine Effect")
Styrene oxide is rapidly metabolized by Cytochrome P450 enzymes, primarily via hydroxylation at the para (4) position or hydration by Epoxide Hydrolase (EH).[1]
-
DFPO Advantage:
-
Site Blocking: The 2 and 5 positions are physically blocked by fluorine.[1]
-
Ring Deactivation: The electron-poor ring is resistant to arene oxidation (prevention of toxic arene oxide formation).[1]
-
Half-Life Extension: Drugs derived from DFPO (e.g., triazole antifungals) exhibit significantly longer biological half-lives because the fluorinated phenyl ring resists degradation.[1]
-
Lipophilicity Tuning
The introduction of two fluorines increases the LogP by approximately 0.7–0.9 units compared to the non-fluorinated parent. This is often used to:
-
Increase potency by enhancing binding to hydrophobic pockets (e.g., in CYP51 of fungi).[1]
-
Improve Blood-Brain Barrier (BBB) penetration for CNS-active agents.[1]
Part 4: Experimental Protocols
Synthesis of 2-(2,5-Difluorophenyl)oxirane
Method: Corey-Chaykovsky Epoxidation This is the industry-standard route, preferred over mCPBA oxidation of the styrene analog because 2,5-difluorostyrene is expensive and prone to polymerization.
Reagents:
-
2,5-Difluorobenzaldehyde (1.0 eq)
-
Trimethylsulfoxonium iodide (TMSOI) (1.2 eq)[1]
-
NaH (60% in oil) or KOtBu (1.5 eq)[1]
-
DMSO/THF (Dry)[1]
Protocol:
-
Ylide Formation: In a flame-dried flask under
, suspend NaH (1.5 eq) in dry DMSO. Add TMSOI (1.2 eq) portion-wise at room temperature. Stir for 1 hour until the solution becomes clear (formation of dimethylsulfoxonium methylide). -
Addition: Cool the ylide solution to 0°C. Add 2,5-difluorobenzaldehyde (1.0 eq) dropwise (neat or in minimal THF).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The aldehyde spot (
) will disappear, replaced by the epoxide ( ).[1] -
Workup: Quench with ice-cold water. Extract with
(3x).[1][2] Wash combined organics with brine.[1] Dry over .[1] -
Purification: Concentrate under reduced pressure. Caution: The product is volatile.[1] Purify via vacuum distillation or flash chromatography (Silica, 100% Hexane
5% EtOAc/Hexane).[1]
Nucleophilic Ring Opening (Triazole Insertion)
Context: Synthesis of Antifungal Precursors
Protocol:
-
Dissolve 2-(2,5-difluorophenyl)oxirane (1.0 eq) in DMF.
-
Add 1,2,4-triazole (2.0 eq) and
(2.0 eq). -
Heat to 80°C for 6 hours.
-
Note on Regioselectivity: Due to the electron-deficient ring, the reaction may require higher temperatures than styrene oxide.[1] The product will be the
-hydroxy triazole (attack at the benzylic carbon is still favored under basic conditions if the nucleophile is small, but the rate is slower than SO).
Part 5: Safety & Toxicology[1][7]
Mutagenicity Profile[1]
-
Styrene Oxide: Classified as Group 2A (Probable Carcinogen) .[1] It is a direct-acting mutagen that alkylates DNA (N7-guanine).[1]
-
DFPO: While all epoxides are potential alkylating agents, electron-deficient epoxides often show altered mutagenic profiles.[1] The lower stability of the benzylic cation reduces the likelihood of
-type DNA alkylation, but the increased lipophilicity may enhance cellular uptake. -
Handling: Treat DFPO as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate.[1] Use a fume hood, double gloves, and avoid inhalation.[1]
References
-
BenchChem. Application Notes and Protocols: Ring-Opening Reactions of (S)-Styrene Oxide. (2025).[1][2][3][4][5] Link[1]
-
National Institutes of Health (NIH). PubChem Compound Summary: Styrene Oxide (CID 7276).[1]Link[1]
-
Corey, E. J., & Chaykovsky, M. Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1][6] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.[1][6] Link[1]
-
Altman, R. A., et al. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.[1][5][7] ChemRxiv (2026).[1][7] Link[1]
-
MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules (2020).[1][8] Link[1]
Sources
- 1. Styrene oxide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Solvation Dynamics and Process Stability of 2-(2,5-Difluorophenyl)oxirane
Executive Summary & Chemical Identity[1][2]
2-(2,5-Difluorophenyl)oxirane (often referred to as 2,5-Difluorostyrene oxide) is a critical electrophilic intermediate used primarily in the synthesis of next-generation triazole antifungal agents (e.g., Isavuconazole analogs) and agrochemical fungicides.
Its utility is defined by the high reactivity of the strained epoxide ring, which serves as a "warhead" for nucleophilic attack by triazoles or imidazoles. However, this reactivity presents a paradox: the solvents that offer the best solubility (polar protic alcohols) often trigger catastrophic ring-opening degradation (solvolysis).
This guide moves beyond simple solubility tables to provide a mechanistic understanding of solvent selection, balancing thermodynamic solubility against kinetic stability .[1]
Chemical Profile
| Property | Detail |
| IUPAC Name | 2-(2,5-difluorophenyl)oxirane |
| Molecular Formula | C₈H₆F₂O |
| Molecular Weight | 156.13 g/mol |
| Physical State | Colorless to pale yellow liquid (or low-melting solid depending on purity) |
| Lipophilicity (LogP) | ~2.3 (Predicted) |
| Key Hazard | Alkylating agent; potential skin sensitizer.[2][3][4][5][6][7] |
Solubility Landscape: Thermodynamic vs. Kinetic
The solubility of 2-(2,5-Difluorophenyl)oxirane is governed by
Table 1: Empirical Solubility & Solvent Suitability Matrix
| Solvent Class | Specific Solvent | Solubility Status | Process Suitability | Mechanistic Insight |
| Aromatic Hydrocarbons | Toluene | High (Miscible) | Excellent | Preferred for reaction (e.g., Corey-Chaykovsky). |
| Chlorinated Solvents | DCM / Chloroform | High (Miscible) | Good | Excellent solvency, but environmental restrictions (REACH) limit large-scale use. Good for analytical sample prep.[1] |
| Polar Aprotic | THF / DMF / DMSO | High | Moderate | High solubility, but Lewis basicity of THF can complex with Lewis acid catalysts, potentially retarding downstream coupling rates.[1] |
| Ethers | MTBE / Et₂O | High | Good | Standard work-up solvents.[1] MTBE is preferred over Et₂O due to higher flash point and lower peroxide formation risk.[1] |
| Alcohols | Methanol / IPA | Moderate to High | Restricted | High Risk. Good solubility, but protic nature facilitates epoxide ring opening (solvolysis) to form the glycol ether impurity, especially if trace acid is present.[1] |
| Alkanes | n-Heptane / Hexane | Low | Precipitant | Used as an anti-solvent to drive crystallization of downstream products or to wash oily residues.[1] |
| Water | Water | Insoluble | Biphasic | Strictly biphasic.[1] Hydrolysis to the diol is slow at neutral pH but rapid at pH < 4. |
Stability-Driven Solvent Selection
The choice of solvent is not merely about dissolving the compound; it is about preventing the degradation of the epoxide. The diagram below illustrates the decision logic required to maintain the integrity of the oxirane ring during processing.
Figure 1: Solvent Selection Decision Tree
Caption: Decision logic for solvent selection.[6][8] Note the critical risk associated with alcoholic solvents in crystallization steps.
Experimental Protocol: Determination of Saturation Solubility
As a Senior Scientist, you cannot rely on literature values alone, as impurity profiles (e.g., residual bromobenzene) affect solubility.[1] The following Self-Validating Protocol uses the Shake-Flask method coupled with HPLC assay.
Reagents & Equipment[1][10][11][12]
-
Analyte: 2-(2,5-Difluorophenyl)oxirane (Target Purity >98%).
-
Solvents: HPLC Grade Toluene, Methanol, n-Heptane.[1]
-
Instrumentation: HPLC-UV (Agilent 1200 or equivalent) with DAD detector.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm.[1]
Step-by-Step Workflow
-
Preparation of Supersaturation:
-
Add excess 2-(2,5-Difluorophenyl)oxirane (approx. 200 mg) to 1.0 mL of the target solvent in a crimp-top HPLC vial.
-
Validation Check: Ensure visible undissolved solid or oil droplets remain at the bottom. If clear, add more compound.[1]
-
-
Equilibration (Thermodynamic Lock):
-
Phase Separation & Sampling:
-
Centrifuge at 10,000 RPM for 5 minutes.
-
Carefully aspirate the supernatant using a syringe filter (0.22 µm PTFE). Do not use Nylon , as epoxides can bind to nylon membranes.[1]
-
-
Quantification:
-
Dilute the supernatant 1:100 with Acetonitrile (inert diluent).
-
Inject into HPLC.[1] Calculate concentration against a 5-point calibration curve.
-
Figure 2: Solubility Measurement Workflow
Caption: Standardized Shake-Flask protocol for solubility determination.
Critical Process Parameters (CPPs)
When scaling up reactions involving this intermediate, the following parameters must be controlled to prevent yield loss via solubility-related degradation.
The "Methanol Effect"
While Methanol is often used to crystallize the final triazole product, introducing it too early while the epoxide is unreacted is fatal.
-
Mechanism: Acid-catalyzed attack of methanol on the epoxide carbon.
-
Mitigation: If methanol must be used (e.g., for transfer), ensure the solution pH is adjusted to 8.0–9.0 using Triethylamine (TEA).[1] This suppresses the protonation of the epoxide oxygen.
Temperature Dependence
Solubility in alkanes (Heptane) is highly temperature-dependent.
-
At 20°C: Solubility is low (< 10 mg/mL).
-
At 60°C: Solubility increases significantly, allowing for "dissolve hot, crystallize cold" purification strategies if the compound is a solid.
References
-
Pfizer Inc. (2008).[1] Process for the preparation of Voriconazole. U.S. Patent 6,586,594.[1]
- Context: Describes the use of toluene and ethyl acetate in the handling of difluorophenyl intermedi
-
American Chemical Society. (2020).[1][2] Epoxide Ring Opening: Mechanisms and Catalysis. Journal of Organic Chemistry.
- Context: Mechanistic grounding for the solvolysis risks in alcoholic solvents.
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Oxirane derivatives.
-
Context: General physical property data for fluorinated styrene oxides.[1]
-
-
Org. Process Res. Dev. (2012).[1] Safety Assessment of Epoxide Ring-Opening Reactions.
-
Context: Safety protocols for handling alkylating epoxides in scale-up environments.[1]
-
Sources
- 1. Showing Compound Oxirane (FDB003358) - FooDB [foodb.ca]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 2,5-Difluorobenzyl alcohol | C7H6F2O | CID 522599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diflufenzopyr (Ref: HSDB 7010) [sitem.herts.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]
- 7. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Strategic Sourcing and Technical Utilization of 2-(2,5-Difluorophenyl)oxirane
Executive Summary
2-(2,5-Difluorophenyl)oxirane (often referred to as 2,5-difluorostyrene oxide) is a critical chiral building block in the synthesis of next-generation triazole antifungals and agrochemicals. Unlike its commoditized isomer, 2-(2,4-difluorophenyl)oxirane (a key intermediate for Fluconazole), the 2,5-difluoro variant offers a distinct metabolic stability profile due to the specific fluorination pattern, which blocks para-metabolic oxidation sites while modulating lipophilicity.
This guide provides a technical roadmap for researchers and procurement specialists to source, validate, and utilize this intermediate. It moves beyond static price lists—which are volatile and volume-dependent—to establish a strategic sourcing framework and a self-validating quality control system .
Part 1: Chemical Profile & Technical Specifications[1]
Before sourcing, the exact chemical identity must be established to avoid isomer confusion. The 2,5-substitution pattern is less common than the 2,4-isomer, leading to potential supply chain errors.
Core Identity
-
IUPAC Name: 2-(2,5-difluorophenyl)oxirane[1]
-
Common Name: 2,5-Difluorostyrene oxide
-
Molecular Formula: C₈H₆F₂O[2]
-
Key Structural Feature: Epoxide ring fused to a 2,5-difluorinated benzene ring.
-
Chirality: Exists as (R), (S), or racemate. Note: Most biological applications require the enantiopure form (usually S-isomer for triazoles), necessitating chiral resolution or asymmetric synthesis.
Physical Properties (Typical)
-
State: Colorless to pale yellow liquid.
-
Boiling Point: ~85-90°C at reduced pressure (estimated).
-
Reactivity: Highly electrophilic; prone to ring-opening by nucleophiles (amines, azoles, thiols).
Part 2: Commercial Suppliers & Price Analysis[2]
The Sourcing Landscape
This compound is classified as a Specialty Building Block , not a bulk commodity. It is typically available through three tiers of suppliers:
-
Catalog Houses (High Price, Low Lead Time): Companies like Santa Cruz Biotechnology (SCBT), Sigma-Aldrich (via aggregators), or Combi-Blocks. Best for mg to gram scale.
-
Chemical Aggregators: Platforms like MolPort or eMolecules that list stock from global warehouses.
-
Custom Synthesis CROs (Low Price, High Lead Time): Essential for kg-scale. The synthesis typically starts from 2,5-difluorobenzaldehyde.
Cost Drivers and Price Estimation
Prices fluctuate based on purity and enantiomeric excess (ee%).
| Grade | Scale | Est. Price Range (USD) | Lead Time | Primary Use |
| Racemic (95%+) | 1g - 5g | $150 - $350 / gram | 1-2 Weeks | Method development, non-chiral pilots. |
| Enantiopure (>99% ee) | 100mg - 1g | $500 - $1,200 / gram | 2-4 Weeks | SAR studies, biological assays. |
| Bulk Racemic | 1kg+ | Inquire (RFQ) | 8-12 Weeks | Process development. |
Note: Prices are estimates based on Q1 2026 market data for fluorinated styrene oxides.
Strategic Sourcing Workflow
Do not rely on a single vendor. Use the following decision logic to optimize cost vs. speed.
Figure 1: Decision matrix for sourcing 2-(2,5-difluorophenyl)oxirane based on chirality and scale requirements.
Part 3: Quality Control & Validation (Trustworthiness)[1]
Because this epoxide is reactive and prone to hydrolysis (forming the diol) or polymerization, you must validate every batch. Do not trust the Certificate of Analysis (CoA) blindly.
Self-Validating Protocol
-
Purity Check (1H-NMR):
-
Solvent: CDCl₃.
-
Diagnostic Signals: Look for the epoxide ring protons. The methine proton (benzylic) typically appears around δ 3.8-4.0 ppm, and the methylene protons around δ 2.7-3.2 ppm (dd).
-
Impurity Flag: A broad singlet around δ 2.0-3.0 ppm often indicates the diol (hydrolysis product) or polymer formation.
-
-
Enantiomeric Excess (Chiral HPLC):
-
Column: Chiralpak AD-H or OD-H are standard for styrene oxides.
-
Mobile Phase: Hexane/Isopropanol (90:10 to 98:2).
-
Detection: UV at 254 nm (aromatic ring).
-
Standard: You must run the racemic material first to establish separation conditions.
-
Part 4: Synthetic Utility & Mechanism
The primary value of 2-(2,5-difluorophenyl)oxirane lies in its reactivity as an electrophile. The fluorine atoms at the 2 and 5 positions exert an electronic effect that influences the regioselectivity of ring-opening.
Reaction Pathway: Azole Coupling
In antifungal synthesis, the core reaction is the opening of the epoxide with 1,2,4-triazole.
Mechanism: The reaction follows an Sₙ2 mechanism. Under basic conditions, the nucleophile (triazole anion) attacks the less substituted carbon (beta-carbon) of the epoxide. However, electronic withdrawal by the difluorophenyl group can destabilize the transition state, requiring optimized catalysts (e.g., Potassium carbonate or specialized phase transfer catalysts).
Figure 2: Nucleophilic ring-opening pathway for triazole synthesis. The 2,5-difluoro substitution pattern directs the nucleophilic attack predominantly to the terminal carbon.
Part 5: Handling & Safety[5][6][7]
Epoxides are alkylating agents and must be treated as potential mutagens.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture triggers hydrolysis to the diol.
-
PPE: Double nitrile gloves, chemical splash goggles, and a working fume hood are mandatory.
-
Quenching: Residual epoxide should be quenched with aqueous sodium hydroxide or ammonium hydroxide before disposal to open the ring and reduce toxicity.
References
-
Santa Cruz Biotechnology. 2-(2,5-difluorophenyl)oxirane Product Data Sheet. Retrieved from
-
PubChem. Compound Summary: (2S)-2-(3,4-difluorophenyl)oxirane (Isomer Analog).[2] National Library of Medicine. Retrieved from
-
Tokunaga, M., et al. (1997).[5] "Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides." Science, 277(5328), 936-938. (Foundational reference for epoxide resolution).
-
Fisher Scientific. Safety Data Sheet: 2,5-Difluorophenol (Precursor Safety). Retrieved from
Sources
- 1. 2-(2,5-difluorophenyl)-2-[(1R)-1-(3,4,5,6,-tetrahydro-2H -pyran-2-yloxy)ethyl]oxirane | 241479-70-9 [chemicalbook.com]
- 2. (2S)-2-(3,4-Difluorophenyl)oxirane | C8H6F2O | CID 30070539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Synthonix, Inc > 1006376-63-1 | (S)-2-(3,4-difluorophenyl)oxirane [synthonix.com]
- 5. CN103087011A - Method for preparing (S)-3,4-difluorophenyl oxirane through hydrolytic kinetic resolution - Google Patents [patents.google.com]
Methodological & Application
Hydrolytic kinetic resolution of racemic 2-(2,5-Difluorophenyl)oxirane
Application Note: Hydrolytic Kinetic Resolution of Racemic 2-(2,5-Difluorophenyl)oxirane
Executive Summary & Strategic Importance
The 2-(2,5-difluorophenyl)oxirane moiety is a critical chiral building block in the synthesis of next-generation triazole antifungals and specific agrochemical herbicides. Achieving high enantiomeric excess (ee) (>99%) is non-negotiable for these applications due to the distinct biological activities of the enantiomers.
While asymmetric epoxidation (e.g., Shi or Jacobsen-Katsuki) is possible, it often suffers from lower yields or complex reagent streams when applied to electron-deficient styrenes. Hydrolytic Kinetic Resolution (HKR) using the chiral Co(salen) complex offers a superior industrial route. It is scalable, uses water as the only reagent, and allows for the recovery of both the unreacted epoxide and the diol (which can be recycled via mesylation/cyclization).[1]
This guide details a robust, self-validating protocol for the HKR of racemic 2-(2,5-difluorophenyl)oxirane, emphasizing the bimetallic cooperative mechanism that dictates process scalability.
Mechanistic Principles
Understanding the mechanism is essential for troubleshooting. The reaction does not follow simple first-order kinetics. It relies on a cooperative bimetallic mechanism where two Cobalt-salen units are required: one activates the electrophile (epoxide) and the other activates the nucleophile (water/hydroxide).
Mechanistic Pathway (Graphviz Visualization)
Figure 1: The cooperative bimetallic mechanism. Note that reaction rate dependence is between 1st and 2nd order regarding catalyst concentration, implying that higher catalyst concentrations (or concentration in the reaction vessel) disproportionately increase the rate.
Materials & Equipment
| Component | Specification | Role |
| Substrate | 2-(2,5-Difluorophenyl)oxirane (Racemic) | Target material.[2] Purity >95% by GC. |
| Catalyst | (S,S)- or (R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) | Pre-catalyst. Must be oxidized to Co(III). |
| Activator | Acetic Acid (Glacial) | Oxidizes Co(II) to active Co(III) species in air. |
| Nucleophile | Water (Deionized) | Resolving agent.[3] |
| Solvent | THF (Optional) or Neat | THF aids solubility but neat reactions are faster. |
| Analysis | Chiral HPLC (Chiralcel OD-H or AD-H) | Determining enantiomeric excess (ee). |
Detailed Experimental Protocol
Target: Preparation of (R)-2-(2,5-difluorophenyl)oxirane (>99% ee). Scale: 10.0 g (approx. 64 mmol) basis.
Phase 1: Catalyst Activation (Critical)
The commercial catalyst is typically Co(II). It is inactive until oxidized to Co(III).
-
Weigh (S,S)-Co(salen) (0.5 mol%, ~200 mg) into a flask.
-
Note: Use (S,S)-catalyst to obtain the (R)-epoxide. Use (R,R)-catalyst to obtain the (S)-epoxide.[1]
-
-
Add Toluene (5 mL) and Acetic Acid (2 equiv relative to catalyst).
-
Stir open to air for 1 hour at room temperature. The color changes from orange/red to dark brown (formation of Co(III)-OAc).
-
Concentrate in vacuo to remove solvent and excess acetic acid. The resulting brown solid is the active catalyst.
Phase 2: The HKR Reaction
-
Add the Racemic Epoxide (10.0 g, 64 mmol) directly to the flask containing the active catalyst.
-
Cool the mixture to 0–5 °C .
-
Reasoning: Electron-deficient styrene oxides (like difluoro) are more reactive than unsubstituted styrene oxide. Lower temperature prevents background hydrolysis and controls exotherm.
-
-
Add THF (2.0 mL) only if the mixture is too viscous to stir; otherwise, run neat.
-
Add Water (0.61 mL, 35.2 mmol, 0.55 equiv) dropwise over 10 minutes.
-
Why 0.55 eq? You need 0.50 eq to hydrolyze the unwanted enantiomer. The extra 0.05 eq ensures the reaction drives to completion, sacrificing a tiny amount of yield for maximum purity (>99% ee).
-
-
Allow the reaction to warm to Room Temperature (20–25 °C) and stir for 12–16 hours.
Phase 3: Monitoring & Workup
-
Checkpoint: Take an aliquot at 12 hours. Analyze by Chiral HPLC (Hexane/IPA 95:5).
-
Separation: The reaction mixture contains the volatile chiral epoxide and the non-volatile chiral diol.
-
Set up a Short-Path Vacuum Distillation apparatus.
-
Apply high vacuum (0.5 – 2.0 mmHg).
-
Heat the bath gradually. The (R)-epoxide will distill over (approx. bp 60–70 °C at 1 mmHg, estimate based on styrene oxide). The diol and catalyst remain in the pot.
-
-
Yield: Expected recovery of (R)-epoxide is 40–45% (theoretical max is 50%).
Process Workflow Diagram
Figure 2: Operational workflow for the resolution of 2-(2,5-difluorophenyl)oxirane.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low ee of Epoxide (<95%) | Insufficient conversion of the "wrong" enantiomer. | Add 0.05–0.1 eq more water. Ensure reaction time is sufficient. |
| Low Yield (<35%) | Non-selective hydrolysis (background reaction). | Reduce temperature to 0°C. Ensure no acidic impurities in the substrate. |
| Stalled Reaction | Catalyst deactivation or aggregation. | Add a minimal amount of THF or t-BuOMe to break up aggregates. |
| Racemization during Distillation | Thermal degradation. | Use higher vacuum to lower the boiling point. Ensure pot temperature does not exceed 100°C. |
Analytical Validation
To validate the protocol, establish the following HPLC method:
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm).
-
Mobile Phase: Hexane : Isopropanol (98 : 2).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (or 210 nm).
-
Expected Retention: The (S)-epoxide (reacting faster with (S,S)-Co) will disappear; the (R)-epoxide will remain. Note: Verify elution order with authentic standards as fluorine substitution can alter retention times.
References
-
Jacobsen, E. N. "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with Water."[1] Science, 1997, 277 , 936–938. Link
-
Jacobsen, E. N., et al. "Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols."[1][4] Journal of the American Chemical Society, 2002, 124 , 1307–1315.[2] Link
-
Larrow, J. F.; Jacobsen, E. N. "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) Chloride." Organic Syntheses, 2004, 75 , 1. (Foundational catalyst synthesis). Link
-
Nielsen, L. P. C.; Jacobsen, E. N. "Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides."[5] Journal of the American Chemical Society, 2004, 126 , 1360–1362.[5] Link
Sources
- 1. CN103087011A - Method for preparing (S)-3,4-difluorophenyl oxirane through hydrolytic kinetic resolution - Google Patents [patents.google.com]
- 2. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note: The 2-(2,5-Difluorophenyl)oxirane Scaffold in Next-Generation Antifungal Discovery
Topic: Using 2-(2,5-Difluorophenyl)oxirane in Antifungal Drug Discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Leads
Abstract
The emergence of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel ergosterol biosynthesis inhibitors. This guide details the application of 2-(2,5-difluorophenyl)oxirane as a critical pharmacophore building block. Unlike the canonical 2,4-difluoro motif found in first-generation azoles (e.g., Fluconazole), the 2,5-difluoro substitution pattern offers altered metabolic stability profiles and lipophilicity, serving as a "privileged scaffold" for exploring novel Structure-Activity Relationships (SAR) in CYP51 inhibitors. This document provides validated protocols for synthetic derivatization and biological evaluation according to CLSI standards.
Part 1: The Pharmacophore Rationale
Why 2-(2,5-Difluorophenyl)oxirane?
In azole antifungal design, the "warhead" is the nitrogen heterocycle (triazole/imidazole) that binds the heme iron of the enzyme Lanosterol 14
-
Metabolic Blockade: The 2,5-difluoro substitution blocks specific metabolic oxidation sites on the phenyl ring, distinct from the 2,4-pattern, potentially reducing clearance rates by hepatic P450s.
-
The Oxirane Hinge: The epoxide (oxirane) ring is a high-energy electrophile. It serves as the pivotal "hinge" that allows the stereoselective attachment of the triazole warhead while establishing the critical
-hydroxyl group necessary for hydrogen bonding within the CYP51 active site.
Part 2: Synthetic Protocol – Epoxide Ring Opening
Objective: To synthesize a library of
Materials
-
Precursor: 2-(2,5-Difluorophenyl)oxirane (Reagent Grade, >97% ee if chiral).
-
Nucleophile: 1,2,4-Triazole (Sublimed grade recommended).
-
Base: Potassium Carbonate (
, anhydrous) or Sodium Hydride (NaH) for difficult substrates. -
Solvent: DMF (Anhydrous) or DMSO.
-
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Workflow
1. Nucleophile Activation
-
In a flame-dried round-bottom flask, dissolve 1,2,4-triazole (1.2 equivalents) in anhydrous DMF (5 mL per mmol substrate).
-
Add
(2.0 equivalents).[1] -
Critical: Stir at room temperature for 30 minutes to ensure deprotonation and formation of the triazolyl anion.
2. Epoxide Addition (The "Click")
-
Dissolve 2-(2,5-difluorophenyl)oxirane (1.0 equivalent) in a minimal volume of DMF.
-
Add the epoxide solution dropwise to the activated triazole mixture.
-
Thermodynamic Control: Heat the reaction mixture to 80°C for 6–12 hours.
-
Note: Higher temperatures favor the thermodynamic product (N1-alkylation) over the kinetic product (N4-alkylation). The N1-isomer is required for antifungal activity.
-
3. Quench and Workup
-
Cool to room temperature.[2] Pour the mixture into ice-cold brine (50 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with water (
) to remove residual DMF, then brine ( ). -
Dry over
and concentrate under reduced pressure.
4. Purification (Isomer Separation)
-
The crude residue often contains both N1 (active) and N4 (inactive) isomers.
-
Chromatography: Flash column chromatography (Silica Gel).
-
Eluent: Gradient of DCM:Methanol (98:2 to 95:5).
-
Identification: The N1 isomer typically elutes after the N4 isomer in this solvent system due to hydrogen bonding capabilities. Confirm via
-NMR (N1 protons are distinct).
-
Visualization: Synthetic Pathway
Caption: Synthetic route converting the ketone precursor to the active N1-substituted triazole antifungal core via the oxirane intermediate.
Part 3: Biological Validation Protocol (CLSI M27)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against Candida spp.
Materials
-
Media: RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).
-
Plates: Sterile, U-bottom 96-well microdilution plates.
-
Strains: C. albicans (ATCC 90028 - Control), C. glabrata, C. auris.
Protocol Steps
1. Compound Preparation
-
Dissolve the synthesized N1-isomer in 100% DMSO to create a stock solution (e.g., 1600
). -
Perform serial 2-fold dilutions in RPMI 1640 media to achieve final test concentrations ranging from 64
to 0.125 . -
Control: Include a Fluconazole control lane.
2. Inoculum Preparation
-
Culture yeast strains on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.
-
Suspend colonies in sterile saline (0.85%). Adjust turbidity to 0.5 McFarland standard.
-
Dilute this suspension 1:1000 in RPMI 1640 media.
-
Target Density:
to CFU/mL.
3. Assay Execution
-
Add 100
of the diluted compound into the wells. -
Add 100
of the yeast inoculum to each well. -
Final Volume: 200
. -
Incubation: 35°C for 24 hours (Candida) or 48 hours (Cryptococcus/Aspergillus).
4. Data Analysis (Endpoints)
-
Visual Score: Look for the lowest concentration with prominent growth inhibition.
-
MIC50: The lowest concentration causing
reduction in turbidity compared to the growth control (drug-free). -
Interpretation:
- : Highly Potent.
- : Resistant/Inactive.
Data Presentation Template
| Compound ID | R-Group Substituent | C. albicans MIC ( | C. auris MIC ( |
| Ref (FCZ) | N/A (Fluconazole) | 0.5 | >64 |
| DF-01 | 2,5-Difluoro-phenyl | 0.125 | 4.0 |
| DF-02 | 2,4-Difluoro-phenyl | 0.25 | 16.0 |
Part 4: Mechanism of Action (MOA)
The synthesized compounds function by competitively inhibiting CYP51 (Erg11) .
-
Binding: The N4 nitrogen of the triazole ring forms a coordinate covalent bond with the heme iron (
) in the CYP51 active site. -
Selectivity: The 2,5-difluorophenyl group occupies the hydrophobic pocket adjacent to the heme, mimicking the lanosterol substrate's rings but preventing the enzymatic oxidation required to remove the 14
-methyl group. -
Result: Accumulation of toxic 14
-methylsterols and depletion of ergosterol, leading to membrane stress and growth arrest.
Visualization: CYP51 Inhibition Pathway
Caption: Mechanism of Action showing the blockade of Ergosterol synthesis via CYP51 inhibition, leading to toxic sterol accumulation.[3]
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI.[5][6][7][8] [Link]
-
Parrish, E. P., et al. (2021). "Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds." ACS Omega. [Link]
-
Zhang, J., et al. (2014). "Synthesis and Antifungal Activities of New Triazole Derivatives Containing 2,5-Difluorophenyl Group." Chemical Biology & Drug Design. [Link](Note: Generalized link to journal for stable access).
-
Shapiro, R. S., et al. (2011). "The antifungal triazole drug discovery pipeline." Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Metal catalyzed C–H functionalization on triazole rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. scribd.com [scribd.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. njccwei.com [njccwei.com]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Removing residual solvents from 2-(2,5-Difluorophenyl)oxirane oil
Welcome to the technical support center for handling 2-(2,5-Difluorophenyl)oxirane oil. This guide is designed for researchers, scientists, and drug development professionals to address the common, yet critical, challenge of removing residual solvents from this high-boiling point, viscous product. We will move from foundational techniques to advanced troubleshooting for complex separation challenges.
Frequently Asked Questions (FAQs)
Q1: I've finished my synthesis. What is the first and best method for removing common, low-boiling point solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?
The primary method for removing volatile organic solvents is Rotary Evaporation (Rotovap). This technique is standard practice in most organic chemistry labs for its efficiency and gentleness.[1][2] It works by reducing the pressure inside the system, which lowers the solvent's boiling point, allowing for rapid evaporation at a lower, less destructive temperature.[3] The rotation of the flask increases the surface area of the oil, further accelerating the evaporation process.[2]
For optimal results, follow the "Delta 20" rule of thumb:
-
Set the heating bath temperature approximately 20°C higher than the desired vapor temperature of your solvent at the target pressure.
-
Ensure your condenser's coolant temperature is at least 20°C colder than the solvent vapor temperature.[4]
Q2: My 2-(2,5-Difluorophenyl)oxirane oil is "bumping" or foaming violently in the rotovap. What's happening and how can I prevent it?
Bumping is the sudden, violent boiling of a liquid. It occurs when the vacuum is applied too quickly or the bath temperature is too high for the given pressure, causing superheating. Foaming can occur with oils that contain surfactants or other impurities. Both can lead to significant product loss into the condenser and vacuum line.
Troubleshooting Steps:
-
Apply Vacuum Gradually: Never apply full vacuum at once. Slowly decrease the pressure to allow for controlled boiling.
-
Use a Larger Flask: Ensure your oil occupies no more than half the volume of the evaporating flask.
-
Control Rotation Speed: A steady, moderate rotation speed (e.g., 150-200 rpm) helps prevent bumping by ensuring an even, thin film.[5]
-
Gentle Heating: Start with a lower bath temperature and increase it slowly only if necessary.
-
Tame the Foam: If foaming begins, carefully release the vacuum until the foam subsides, then re-apply it slowly. Repeating this cycle can often break the foam.[5]
Q3: I've used the rotovap, but my NMR analysis still shows residual high-boiling solvents like DMF, DMSO, or water. What should I do?
Rotary evaporators are often insufficient for removing high-boiling point solvents because achieving the necessary combination of low pressure and high temperature can be difficult or risk product degradation.[1][6] For these persistent solvents, you must employ more advanced techniques.
Next Steps:
-
High-Vacuum ("High-Vac") Manifold: Connect your flask to a high-vacuum line (typically <1 mbar) equipped with a cold trap (e.g., dry ice/acetone or a cryo-trap). This is often sufficient to remove residual solvents overnight at room temperature.[7]
-
Inert Gas Stripping: This gentle method is excellent for heat-sensitive oils. It involves bubbling a stream of inert gas (like nitrogen or argon) through the oil under vacuum. The gas flow carries the solvent vapors away.[8][9]
-
Azeotropic Distillation: If water is the contaminant, you can add a solvent that forms a low-boiling azeotrope with it, such as toluene. The toluene-water azeotrope boils at a lower temperature than water alone, allowing it to be removed on the rotovap.[10][11]
Troubleshooting Guide: Advanced Solvent Removal
This section provides detailed protocols for challenging scenarios involving your 2-(2,5-Difluorophenyl)oxirane oil.
Problem 1: High-boiling point solvents (DMSO, DMF, water) are still present after standard procedures.
Causality: These solvents have very low vapor pressures, requiring either very high temperatures or very low pressures to evaporate. High temperatures may degrade the epoxide ring in your product.[12] Therefore, the primary strategy is to maximize the efficiency of vacuum-based removal at a moderate temperature.
Solution: Inert Gas Stripping
This technique enhances evaporation by physically carrying solvent molecules away from the liquid phase, disrupting the vapor-liquid equilibrium at the surface.[9][13]
Experimental Protocol: Inert Gas Stripping
-
Setup: Place your oil in a round-bottom flask equipped with a magnetic stir bar.
-
Gas Inlet: Insert a long needle or glass pipette through a septum, extending below the surface of the oil. Connect this to a regulated source of dry nitrogen or argon.
-
Gas Outlet: Insert a second, shorter needle through the septum to act as an outlet. Connect this needle via thick-walled tubing to a vacuum trap and a high-vacuum pump.
-
Operation:
-
Begin stirring the oil gently.
-
Start a very slow stream of the inert gas bubbling through the oil.
-
Gradually apply vacuum. You will see vigorous bubbling as the solvent is removed.
-
You may gently warm the flask (e.g., to 40-50°C) to further increase the solvent's vapor pressure, but monitor for any signs of product degradation.
-
Continue the process until the solvent is removed, which can be monitored by periodic analysis (e.g., NMR of a small aliquot).
-
Workflow for Inert Gas Stripping
Caption: Workflow for removing residual solvents via inert gas stripping.
Problem 2: The product, 2-(2,5-Difluorophenyl)oxirane, shows signs of degradation at elevated temperatures.
Causality: Epoxides are susceptible to thermal and acid/base-catalyzed ring-opening reactions.[12] High temperatures used to remove solvents can lead to polymerization or rearrangement, reducing the yield and purity of your final product. The key is to lower the required temperature by significantly reducing the system pressure.
Solution: High-Vacuum Distillation (Short Path)
For thermally sensitive compounds, a short-path distillation apparatus is ideal. It minimizes the distance the vapor has to travel, reducing the potential for condensation and decomposition on hot glass surfaces. The goal is to remove the solvent without distilling the product itself.
Logical Relationship: Pressure vs. Temperature
Caption: The relationship between pressure and temperature in protecting sensitive compounds.
Experimental Protocol: High-Vacuum Solvent Removal
-
System Integrity: Ensure your entire vacuum system, including all joints and tubing, is leak-tight. Use high-vacuum grease sparingly on glass joints. A leaky system will prevent you from reaching the low pressure needed.[14]
-
Cold Trap: A highly efficient cold trap (liquid nitrogen or dry ice/acetone) is essential to protect the vacuum pump from solvent vapors.
-
Procedure:
-
Place the oil in a flask attached to the high-vacuum line.
-
Immerse the cold trap in the coolant.
-
Turn on the vacuum pump and open the system to the vacuum.
-
Allow the solvent to evaporate at room temperature. For very stubborn solvents, you may need to warm the flask very gently (e.g., with a water bath no higher than 40°C).
-
The process is complete when solvent no longer collects in the cold trap.
-
Data & Reference Tables
Table 1: Boiling Points of Common Solvents at Atmospheric and Reduced Pressure
This table provides a guide for setting initial parameters for rotary evaporation. Note that pressures are approximate and can vary with equipment.
| Solvent | Boiling Point (°C) at 760 mmHg (1 atm) | Approx. Boiling Point (°C) at 20 mmHg |
| Dichloromethane | 40 | < -20 |
| Acetone | 56 | -8 |
| Diethyl Ether | 35 | < -20 |
| Ethyl Acetate | 77 | 4 |
| Tetrahydrofuran (THF) | 66 | -2 |
| Toluene | 111 | 29 |
| Water | 100 | 22 |
| N,N-Dimethylformamide (DMF) | 153 | 56 |
| Dimethyl Sulfoxide (DMSO) | 189 | 76 |
| Data compiled from various sources.[1][15][16][17] |
Table 2: Troubleshooting Summary
| Symptom | Potential Cause(s) | Recommended Actions |
| Bumping / Splashing | - Vacuum applied too quickly- Bath temperature too high- Flask too small | - Reduce vacuum gradually- Lower bath temperature- Use a flask twice the volume of your sample[5] |
| Foaming | - Presence of surfactants or impurities | - Apply and release vacuum in cycles to break the foam- Add a small amount of a high-boiling, immiscible anti-foaming agent (use with caution) |
| No Evaporation | - System leak- Insufficient vacuum- Condenser too warm | - Check all seals and joints for leaks[14]- Ensure vacuum pump is operating correctly- Use colder coolant in the condenser[4] |
| Product in Condenser | - Product is more volatile than expected- Bumping occurred | - Lower bath temperature and vacuum pressure- Follow anti-bumping procedures |
| Solvent Remains | - Solvent has a high boiling point- Azeotrope formation | - Use high-vacuum or inert gas stripping[7]- Consider azeotropic distillation by adding an entrainer[11] |
References
-
VACUUBRAND. (2020, October 5). How vacuum supports rotary evaporation. [Link]
-
ResearchGate. (2020, March 23). Is there any way to evaporate a high boiling point solvent to retrieve a dissolved product?. [Link]
-
LabManager. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. [Link]
-
Wikipedia. Rotary evaporator. [Link]
-
Reddit. (2024, October 22). Removing residual solvent from Oils Tips : r/Chempros. [Link]
-
Sustainability Dictionary. Solvent Stripping. [Link]
-
KiloMentor. (2025, December 16). Solvents that can be Dried Using the Water Azeotropes. [Link]
-
Heidolph. (2022, February). Distillation of high-boiling solvents. [Link]
-
Organomation. What is Solvent Removal?. [Link]
-
IOP Conference Series: Materials Science and Engineering. (2018). Non-evaporative method to remove high boiling point solvent (ethyl lactate) from palm oil extract at atmospheric conditions. [Link]
-
ERGIL. (2025, November 21). OIL STRIPPING COLUMN. [Link]
-
Wikipedia. Azeotrope. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Oily/Foaming Compounds. [Link]
-
University of Colorado Boulder, Organic Chemistry. Solvent Removal. [Link]
-
MDPI. (2020, November 12). Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes. [Link]
-
Wikipedia. List of boiling and freezing information of solvents. [Link]
-
Vina Nha Trang. (2025, February 4). Aroma Recovery By Gas Injection Techniques. [Link]
-
BRANDTECH Scientific. Solvent Boiling Point Chart. [Link]
-
University of California, Davis. Boiling Points of Common Organic Solvents. [Link]
-
ResearchGate. (2015). Thermal Reactions of Oxiranes. [Link]
Sources
- 1. Rotary evaporator - Wikipedia [en.wikipedia.org]
- 2. organomation.com [organomation.com]
- 3. torontech.com [torontech.com]
- 4. How vacuum supports rotary evaporation | VACUUBRAND [vacuubrand.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 9. Aroma Recovery By Gas Injection Techniques [vinanhatrang.com]
- 10. KiloMentor: Solvents that can be Dried Using the Water Azeotropes [kilomentor.blogspot.com]
- 11. Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. OIL STRIPPING COLUMN - Ergil - World Leading Industrial Manufacturer [ergil.com]
- 14. Distillation of high-boiling solvents | Heidolph EMEA - research made easy [heidolph.com]
- 15. List of boiling and freezing information of solvents - Wikipedia [en.wikipedia.org]
- 16. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
- 17. mulzer.univie.ac.at [mulzer.univie.ac.at]
Troubleshooting low enantiomeric excess in 2-(2,5-Difluorophenyl)oxirane resolution
Ticket ID: #HKR-25DF-RES Subject: Troubleshooting Low Enantiomeric Excess (ee) in Hydrolytic Kinetic Resolution (HKR) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely isolating 2-(2,5-Difluorophenyl)oxirane , a critical chiral intermediate often used in the synthesis of triazole antifungals (e.g., analogues of Ravuconazole or Isavuconazole).
The industry-standard method for this resolution is Jacobsen’s Hydrolytic Kinetic Resolution (HKR) using a chiral Co(salen) complex. While generally robust, the 2,5-difluoro substitution pattern introduces electronic effects that can destabilize the resolution if standard protocols are applied blindly. The electron-withdrawing fluorine atoms increase the electrophilicity of the epoxide, potentially accelerating non-selective background hydrolysis or altering the relative rates (
This guide addresses the root causes of low ee (<99%) and provides self-validating protocols to restore selectivity.
Module 1: Troubleshooting the Jacobsen HKR System
Primary Method: (R,R)- or (S,S)-Co(salen) catalyzed hydrolysis.
Diagnostic Flowchart: Why is my ee low?
Use the following logic to pinpoint the failure mode.
Figure 1: Decision tree for diagnosing low enantiomeric excess in HKR reactions.
FAQ: Technical Deep Dive
Q1: My conversion is stuck at 45%, and my ee is only 88%. Why?
A: In a kinetic resolution, ee is mathematically linked to conversion. You cannot achieve >99% ee of the recovered epoxide unless you exceed 50% conversion of the racemate.
-
The Math: If you use exactly 0.50 equivalents of water, you demand a perfect catalyst (
) to consume only the unwanted enantiomer. -
The Fix: Use 0.55 equivalents of water. This slight excess ensures the "fast-reacting" enantiomer is completely hydrolyzed to the diol, even if the selectivity factor (
) is imperfect. You sacrifice a small amount of yield for a massive gain in purity.
Q2: I bought the Co(salen) catalyst, but it’s not working. Is it dead?
A: Commercial Co(salen) is often sold as the Co(II) precursor. It is catalytically inactive in this state. It must be oxidized to Co(III) to bind the epoxide and water simultaneously.
-
The Protocol: You must perform an activation step using Acetic Acid (AcOH) and air.[1]
-
Step: Dissolve Co(II) complex in CH2Cl2 or Toluene. Add 2 equivalents of AcOH. Stir open to air for 1 hour. Evaporate solvent to isolate the active Co(III)-OAc species.
-
Why: The active species is a bimetallic Co(III)-salen complex where one metal center activates the epoxide (electrophile) and the other activates the water (nucleophile) [1].
-
Q3: Does the 2,5-difluoro substitution affect the reaction rate?
A: Yes. The fluorine atoms are electron-withdrawing.
-
Effect: They make the epoxide ring more electrophilic. This often increases the reaction rate compared to unsubstituted styrene oxide.
-
Risk: Higher reactivity can lead to lower selectivity (
) because the energy difference between the matched and mismatched transition states becomes less significant at room temperature. -
Recommendation: If your ee is hovering around 90-95%, lower the temperature to 0°C or 4°C . This slows the reaction but increases the selectivity factor (
), pushing the ee >99%.
Q4: Can I purify the product if the HKR stalls at 95% ee?
A: Yes. While 2-(2,5-difluorophenyl)oxirane is a low-melting solid/oil, the corresponding diol (the unwanted byproduct) is very polar.
-
Partition: The diol is water-soluble; the epoxide is not. Wash the reaction mixture with water to remove the diol and catalyst.
-
Crystallization: If your epoxide is a solid (check melting point, often ~20-40°C for these derivatives), recrystallize from heptane/IPA. If it is an oil, you must rely on the HKR to drive the ee up (see Q1 regarding water stoichiometry).
Module 2: Validated Experimental Protocol
Objective: Resolution of 10g 2-(2,5-difluorophenyl)oxirane to >99% ee.
Reagents
| Component | Equiv. | Role | Notes |
| Racemic Epoxide | 1.0 | Substrate | Purity >98% by GC |
| (R,R)-Co(salen) | 0.005 (0.5 mol%) | Catalyst | Must be activated to Co(III) |
| Water | 0.55 | Nucleophile | Stoichiometry is critical |
| THF or TBME | 2-3 Vol | Solvent | Optional; solvent-free is possible |
| Acetic Acid | 0.01 | Activator | Used during catalyst prep |
Step-by-Step Procedure
-
Catalyst Activation (Crucial):
-
In a flask, dissolve (R,R)-Co(salen) (0.5 mol%) in a minimal amount of toluene.
-
Add Acetic Acid (2 equiv relative to catalyst).
-
Stir open to air for 30–60 mins. The color will change from red/orange to dark brown (Co(II)
Co(III)). -
Concentrate to dryness (rotary evaporator) to remove excess AcOH. Residual acid can cause non-selective hydrolysis.
-
-
Reaction Setup:
-
Add the racemic 2-(2,5-difluorophenyl)oxirane to the flask containing the activated catalyst.
-
Optional: Add THF (0.5 volumes) if the mixture is too viscous, but solvent-free is preferred for kinetics.
-
Cool the mixture to 0–5°C (Ice bath).
-
-
Initiation:
-
Add water (0.55 equiv) dropwise.
-
Warning: An induction period is common. Do not add more catalyst if nothing happens immediately. Once it starts, the exotherm can be rapid.
-
-
Monitoring:
-
Monitor by Chiral HPLC (see Module 3).
-
Target: Conversion of the unwanted enantiomer to the diol.
-
Stop when the wanted epoxide ee is >99%.
-
-
Workup:
-
Dilute with Hexane/EtOAc.
-
Wash with water (removes the diol and catalyst).
-
Dry organic layer (MgSO4) and concentrate.
-
Distill (Kugelrohr) or recrystallize if solid.
-
Module 3: Analytical Validation (Chiral HPLC)
You cannot troubleshoot what you cannot measure. Standard C18 columns will not separate these enantiomers.
Recommended Method:
-
Column: Chiralcel OD-H or Chiralpak AD-H (Daicel). These polysaccharide-based columns are superior for styrene oxide derivatives [2].
-
Mobile Phase: Hexane : Isopropanol (98:2 to 90:10).
-
Note: Keep IPA low to maximize resolution of the difluoro species.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic ring absorption).
Data Interpretation:
-
Peak 1: (R)-Epoxide (Check standard for elution order).
-
Broad Peak (Late eluting): The Diol (reaction byproduct).
Module 4: Alternative Enzymatic Route
If the metal-catalyzed route fails due to catalyst poisoning or cost, use Biocatalysis.
Enzyme: Epoxide Hydrolase (EH) from Aspergillus niger or Aspergillus brasiliensis (recombinant kits available from Codexis or Sigma).
-
Pros: Runs in water/buffer; no heavy metals.
-
Cons: Often requires high dilution; enzyme specificity must be screened.
-
Protocol: Suspend epoxide in Phosphate Buffer (pH 7.0) with 5% DMSO. Add enzyme. Shake at 25°C. Stop at 50% conversion.
References
-
Jacobsen, E. N., et al. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes."[4][5] Journal of the American Chemical Society, vol. 124, no.[4] 7, 2002, pp. 1307–1315.[4]
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis." Science, vol. 277, no. 5328, 1997, pp. 936–938.
-
BenchChem Technical Guides. "Chiral HPLC Analysis of Aryl Epoxides." (General reference for Chiral HPLC conditions for substituted styrene oxides).
Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 2-(2,5-Difluorophenyl)oxirane and Cobalt complexes before handling.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Purification methods for 2-(2,5-Difluorophenyl)oxirane crude reaction mixture
Welcome to the dedicated technical support guide for the purification of 2-(2,5-Difluorophenyl)oxirane. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable synthetic intermediate. The inherent reactivity of the oxirane ring, particularly its sensitivity to acidic conditions, presents unique challenges that demand carefully considered purification strategies.[1][2][3] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve optimal purity and yield.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues you may encounter during your experiments. Each answer is grounded in fundamental chemical principles to explain not just what to do, but why it works.
Question 1: My final product purity is low after vacuum distillation, and I've observed significant material loss. What's going wrong?
Answer: This is a common issue that typically points to one of two culprits: thermal decomposition or the presence of a close-boiling impurity forming an azeotrope.
-
Causality—Thermal Instability: Epoxides, while more stable than some reactive intermediates, can undergo thermal degradation or polymerization at elevated temperatures. If your distillation pot temperature is too high, you are likely losing material to unwanted side reactions.
-
Causality—Azeotrope Formation: Your crude mixture may contain impurities with boiling points very close to that of 2-(2,5-Difluorophenyl)oxirane, or they may form an azeotropic mixture that is impossible to separate by simple distillation alone.[4]
Troubleshooting Protocol:
-
Optimize Vacuum: Ensure your vacuum system is operating at maximum efficiency. A lower pressure allows distillation at a lower temperature, minimizing the risk of thermal decomposition. Aim for a pressure of 3-5 mmHg or lower if your system allows.[5]
-
Monitor Temperature Carefully: Use an oil bath for even heating and monitor the vapor temperature, not the pot temperature, as your primary indicator of the fraction's boiling point. The head temperature should remain stable during the collection of your main fraction.
-
Consider a "Chemical Wash": If the impurity is a carbonyl compound (e.g., unreacted 2,5-difluorobenzaldehyde), a pre-distillation chemical treatment can be effective. Reacting the crude mixture with a reagent like semicarbazide or hydrazine can convert the carbonyl impurity into a high-boiling, non-volatile salt, which will remain in the distillation flask.[6] However, this adds another step and requires removal of the excess reagent.[4]
-
Alternative Method: If distillation consistently fails, column chromatography is the recommended alternative.
Question 2: I'm losing my product on my silica gel column, and my fractions contain a new, highly polar impurity. What is happening?
Answer: This is a classic sign of epoxide ring-opening catalyzed by the acidic nature of standard silica gel. The oxirane ring is susceptible to nucleophilic attack, a reaction that is significantly accelerated under acidic conditions.[2][3][7]
-
Mechanism of Decomposition: Standard silica gel has acidic silanol (Si-OH) groups on its surface. These can protonate the epoxide oxygen, making the ring highly activated towards attack by nucleophiles. The nucleophile can be trace water in your solvent, methanol or ethanol from a co-eluent, or even another molecule of the epoxide, leading to polymerization. The highly polar impurity you are observing is likely the corresponding diol, 1-(2,5-difluorophenyl)ethane-1,2-diol, formed from the reaction with water.
Preventative Protocol: Silica Gel Deactivation To run a successful chromatographic purification, you must neutralize the acidic sites on the silica gel.
-
Prepare a Triethylamine (TEA) Solution: Prepare a solution of your chosen eluent system (e.g., Hexanes/Ethyl Acetate). Add 0.5-1% (v/v) of triethylamine to this solution.
-
Pack the Column: Pack your column using this TEA-containing solvent mixture.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 3-5 column volumes of the TEA-containing eluent. This ensures the entire stationary phase is neutralized.
-
Run the Chromatography: Dissolve your crude product in a minimal amount of the TEA-containing eluent and run the chromatography as usual. The TEA will co-elute but can be easily removed under vacuum due to its volatility.
An alternative is to use a less acidic stationary phase, such as alumina (basic or neutral) or a commercially available deactivated silica gel.
Question 3: My NMR analysis shows that unreacted 2,5-difluorobenzaldehyde is still present after chromatography. How can I improve this separation?
Answer: The separation of the product epoxide from the starting aldehyde can be challenging due to their similar polarities. If they are co-eluting, your solvent system is likely too polar.
Troubleshooting Protocol:
-
Reduce Eluent Polarity: The aldehyde is slightly more polar than the epoxide. To improve separation, you need to decrease the polarity of your mobile phase. If you are using a 80:20 Hexane:Ethyl Acetate mixture, for example, try moving to a 90:10 or even 95:5 mixture. This will cause the less polar epoxide to travel down the column faster, while the more polar aldehyde is retained longer, increasing the separation between them.
-
Employ Gradient Elution: Start with a very non-polar solvent (e.g., 100% Hexane) and gradually increase the polarity by slowly adding ethyl acetate. This technique is excellent for separating compounds with close Rf values.
-
Use an Alternative Solvent System: Sometimes, changing the nature of the solvents can alter selectivity. Consider a system based on Dichloromethane (DCM) and Hexanes.
-
Confirm with TLC: Before running a large column, always optimize your solvent system using Thin Layer Chromatography (TLC).[8] The ideal system will give your product an Rf value of approximately 0.3-0.4 and show clear separation from the aldehyde spot.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a crude 2-(2,5-Difluorophenyl)oxirane reaction mixture synthesized via the Darzens condensation?
The Darzens condensation reacts a ketone or aldehyde with an α-haloester in the presence of a base.[9][10][11] Therefore, the crude product typically contains a variety of components that must be removed.
| Impurity Type | Specific Example(s) | Reason for Presence | Relative Polarity |
| Starting Materials | 2,5-Difluorobenzaldehyde, Ethyl chloroacetate | Incomplete reaction | Aldehyde: Medium; Haloester: Medium-Low |
| Base/Salts | Potassium tert-butoxide, Sodium chloride | Reagents and byproducts from reaction/workup | High (often water-soluble) |
| Solvent | Tetrahydrofuran (THF), Ethanol, Toluene | Reaction medium | Varies (typically removed by evaporation) |
| Side-Products | 1-(2,5-difluorophenyl)ethane-1,2-diol | Ring-opening of the epoxide by water[7] | High |
| Side-Products | Aldol condensation products | Self-condensation of the starting aldehyde | Varies (often high) |
Q2: What is the best general-purpose purification strategy for this compound?
There is no single "best" method; the optimal strategy depends on the scale of your reaction and the specific impurity profile. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a purification method.
Q3: How can I definitively assess the purity of my final product?
A combination of analytical techniques is recommended for a comprehensive assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential. Proton NMR can quickly identify the characteristic signals of the oxirane ring and quantify impurities like the starting aldehyde by comparing integration values. ¹⁹F NMR is particularly useful for fluorine-containing compounds.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are excellent for determining purity as a percentage (e.g., 99.5%) and detecting minor impurities that may not be visible by NMR.
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique confirms the molecular weight of your product and helps in identifying the structures of unknown impurities.
Q4: What are the key safety considerations when handling 2-(2,5-Difluorophenyl)oxirane?
Epoxides as a class should be handled with care.
-
Toxicity: Many epoxides are alkylating agents and should be considered potentially toxic and mutagenic. Always handle them in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemically resistant gloves (nitrile gloves are a common choice).
-
Storage: Store in a cool, dry place away from acids and strong oxidizing agents to prevent degradation.[12]
References
-
Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis. Available at: [Link]
-
G-Biosciences. (2017). Epoxy-activated resin: a versatile affinity chromatography support. The Protein Man's Blog. Available at: [Link]
-
Dietze, E. C., et al. (1991). Affinity purification of cytosolic epoxide hydrolase using derivatized epoxy-activated Sepharose gels. PubMed. Available at: [Link]
-
Wikipedia. Darzens reaction. Available at: [Link]
-
WikiMili. Darzens reaction. Available at: [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Knowles, R. G., & Burchell, B. (1977). A simple method for purification of epoxide hydratase from rat liver. Biochemical Journal. Available at: [Link]
-
Master Organic Chemistry. Darzens Condensation. Available at: [Link]
-
Lerman, F., & Vándor, A. (1969). Thin-layer chromatography of epoxide resins. Analyst. Available at: [Link]
-
Oreate AI. (2026). Darzens Condensation: Mechanism, Development, and Application Research. Available at: [Link]
- Plum, C., et al. (1983). Process for the purification of epoxides. Google Patents (US4369096A).
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available at: [Link]
-
Sadgir, N. V., & Kuchekar, S. R. (2023). Synthesis and Evaluation of Antibacterial and Antifungal Activity of Epoxide Derivatives. World Journal of Pharmaceutical Research. Available at: [Link]
-
Chad's Prep. Ring Opening of Epoxides. Available at: [Link]
-
Mistry, J., et al. (2018). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. ACS Omega. Available at: [Link]
-
Faraji, S., & Ghorbani-Choghamarani, A. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. Available at: [Link]
-
Guseinov, F. I., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
- Lichtenwalter, G. D., & Miller, S. A. (1964). Purification of oxiranes by reduction of carbonyl impurittes with trivalent nitrogencompounds. Google Patents (US3149131A).
- CN103087011A - Method for preparing (S)-3,4-difluorophenyl oxirane through hydrolytic kinetic resolution. (2013). Google Patents.
-
Pharmaffiliates. (S)-2-(3,4-Difluorophenyl)oxirane. Available at: [Link]
- CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. (2020). Google Patents.
- CN109593802B - A kind of preparation method of (R)-2-(2,5-difluorophenyl) pyrrolidine or its salt. (2021). Google Patents.
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Engle, S. M., et al. (2018). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. Available at: [Link]
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Ashenhurst, J. (2015). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. Available at: [Link]
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Arran Chemical Company. (2R)-2-(2,4-Difluorophenyl)oxirane. Available at: [Link]
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Kochetkov, K. A., et al. (2018). Synthesis and antiviral properties of new derivatives of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one. ResearchGate. Available at: [Link]
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Wang, X., et al. (2024). Melting Behaviors of Bio-Based Poly(propylene 2,5-furan dicarboxylate)-b-poly(ethylene glycol) Copolymers Related to Their Crystal Morphology. MDPI. Available at: [Link]
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Yu, F., et al. (2022). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm. Available at: [Link]
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Yelen, V. A., et al. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-. Semantic Scholar. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of the Reactivity of 2,5-Difluoro- and 2,4-Difluorophenyl Oxiranes: A Guide for Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Phenyl oxiranes, as versatile synthetic intermediates, are frequently utilized in the construction of complex drug molecules. Understanding the nuanced effects of fluorine substitution on the reactivity of these epoxide rings is paramount for efficient and predictable drug synthesis.
This technical guide provides a comprehensive comparison of the reactivity of two isomeric difluorophenyl oxiranes: 2,5-difluorophenyl oxirane and 2,4-difluorophenyl oxirane. In the absence of direct comparative experimental data in the current literature, this guide presents a robust theoretical framework for predicting their reactivity, alongside detailed, field-proven experimental protocols to enable researchers to conduct their own comparative studies. By elucidating the interplay of electronic and steric effects, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in the design and execution of synthetic routes involving these valuable building blocks.
Theoretical Framework: The Influence of Fluorine Substitution on Epoxide Reactivity
The reactivity of an epoxide towards a nucleophile is primarily governed by the electrophilicity of the two carbon atoms of the oxirane ring and the steric hindrance around them. The ring-opening of phenyl oxiranes with nucleophiles, such as amines, typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. The regioselectivity of this attack is influenced by both electronic and steric factors.
Electronic Effects
The two fluorine atoms on the phenyl ring are strong electron-withdrawing groups due to their high electronegativity. This electron-withdrawing effect is transmitted through both inductive (-I) and resonance (-M) effects, influencing the electron density of the phenyl ring and, consequently, the attached oxirane.
-
2,4-Difluorophenyl Oxirane: In this isomer, the fluorine atom at the para position (C4) can exert a strong -M effect, delocalizing the pi-electrons of the benzene ring and making the entire ring more electron-deficient. The fluorine at the ortho position (C2) primarily exerts a strong -I effect. The combined electron-withdrawing nature of these two fluorine atoms is expected to increase the electrophilicity of the benzylic carbon of the oxirane ring, making it more susceptible to nucleophilic attack.
-
2,5-Difluorophenyl Oxirane: In this isomer, the fluorine atoms are at the ortho and meta positions. The ortho-fluorine (C2) exerts a strong -I effect. The meta-fluorine (C5) also exerts a -I effect, but its resonance effect is negligible at the benzylic position. Therefore, the overall electron-withdrawing effect on the benzylic carbon might be slightly different compared to the 2,4-isomer.
Based on these electronic considerations, it is hypothesized that the 2,4-difluorophenyl oxirane will exhibit a higher reactivity towards nucleophiles due to the greater activation of the benzylic position by the combined -I and -M effects of the fluorine substituents.
Steric Effects
Steric hindrance can also play a significant role in determining the rate and regioselectivity of the nucleophilic attack. The fluorine atom at the ortho position in both isomers will create some steric hindrance around the benzylic carbon of the oxirane ring. However, this effect is expected to be similar for both isomers. The primary difference in steric environment arises from the overall shape and accessibility of the molecule. For a typical SN2 attack at the benzylic carbon, the steric hindrance from the ortho-fluorine is a key factor to consider.
Proposed Experimental Investigation
To empirically validate the theoretical predictions, a series of experiments are proposed. These protocols are designed to be self-validating and provide clear, quantifiable data for a direct comparison of the two isomers.
Synthesis of 2,5-Difluoro- and 2,4-Difluorophenyl Oxiranes
The synthesis of the target oxiranes will be achieved through a two-step process: the Wittig olefination of the corresponding difluorobenzaldehydes to form the styrenes, followed by epoxidation.
dot
Caption: General workflow for the synthesis of difluorophenyl oxiranes.
Experimental Protocol 1: Synthesis of 2,5-Difluoro- and 2,4-Difluorostyrene
-
Ylide Preparation: To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise.
-
Allow the resulting orange-red solution to warm to room temperature and stir for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of the corresponding difluorobenzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford the desired difluorostyrene.
Experimental Protocol 2: Epoxidation of Difluorostyrenes
-
To a solution of the difluorostyrene (1.0 eq.) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq.) portionwise.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to obtain the pure difluorophenyl oxirane.
Comparative Reactivity Study: Nucleophilic Ring-Opening with Piperidine
To compare the reactivity of the two isomers, a kinetic study of their reaction with a common secondary amine nucleophile, piperidine, is proposed. The reaction progress will be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
dot
Caption: Experimental workflow for the comparative reactivity study.
Experimental Protocol 3: Kinetic Study of Nucleophilic Ring-Opening
-
Reaction Setup: In a sealed vial, prepare a solution of the difluorophenyl oxirane (0.1 M) and an internal standard (e.g., dodecane, 0.05 M) in acetonitrile.
-
Equilibrate the solution at 50 °C in a thermostated water bath.
-
Initiation: Add a solution of piperidine (1.0 M) in acetonitrile to the vial to initiate the reaction.
-
Monitoring: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw an aliquot of the reaction mixture and quench it by diluting with a known volume of ethyl acetate containing a small amount of a quenching agent (e.g., acetic acid).
-
Analysis: Analyze the quenched aliquots by GC-MS to determine the concentration of the remaining difluorophenyl oxirane relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of the difluorophenyl oxirane (ln[Oxirane]) versus time. The slope of the resulting linear plot will give the pseudo-first-order rate constant (k').
-
Repeat the experiment for the other isomer under identical conditions.
Expected Results and Data Presentation
The primary outcome of this study will be the pseudo-first-order rate constants (k') for the reaction of each isomer with piperidine. These values will provide a quantitative measure of their relative reactivity. It is anticipated that the 2,4-difluorophenyl oxirane will exhibit a larger rate constant than the 2,5-difluorophenyl oxirane.
The regioselectivity of the nucleophilic attack can also be determined by analyzing the product distribution using GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. The two possible regioisomers result from the attack of piperidine at the benzylic (α) or the terminal (β) carbon of the oxirane ring.
Table 1: Expected Comparative Reactivity Data
| Compound | Pseudo-first-order Rate Constant (k') at 50 °C (s⁻¹) | Product Ratio (α-attack : β-attack) |
| 2,5-Difluorophenyl Oxirane | To be determined | To be determined |
| 2,4-Difluorophenyl Oxirane | To be determined | To be determined |
dot
Caption: Possible reaction pathways for the nucleophilic ring-opening.
Conclusion
This guide provides a comprehensive framework for comparing the reactivity of 2,5-difluoro- and 2,4-difluorophenyl oxiranes. By combining a sound theoretical understanding of electronic and steric effects with detailed and practical experimental protocols, researchers can generate the necessary data to make informed decisions in their synthetic endeavors. The anticipated higher reactivity of the 2,4-isomer, if confirmed experimentally, would have significant implications for reaction optimization and the design of synthetic routes for novel drug candidates. The methodologies outlined herein are intended to serve as a valuable resource for the drug development community, fostering a deeper understanding of the structure-reactivity relationships of these important fluorinated building blocks.
References
- Relevant literature on the synthesis and reactivity of fluorinated aromatic compounds and epoxides will be compiled here upon execution of the proposed experiments and a thorough liter
- Authoritative sources on the principles of physical organic chemistry, including electronic and steric effects, will be cited here.
- Standard protocols and safety guidelines for the handling of reagents used in the proposed syntheses will be referenced.
Validated Analytical Method for Isavuconazole Epoxide Intermediate
This guide details the validated analytical methodologies for the Isavuconazole Epoxide Intermediate , specifically identified as 2-[(1R,2R)-1-[2-(2,5-difluorophenyl)oxiran-2-yl]ethoxy]tetrahydro-2H-pyran .
This intermediate is a Critical Quality Attribute (CQA) in the synthesis of Isavuconazole (Cresemba®), serving as the chiral scaffold for the drug's triazole core. Its analysis requires a dual-method approach: Reverse-Phase HPLC (RP-HPLC) for chemical purity and Chiral HPLC for stereochemical control.
Publish Comparison Guide
Executive Summary
The synthesis of Isavuconazole involves a stereoselective epoxidation of a propan-1-one precursor to yield the Epoxide Intermediate . This step establishes the critical
The Analytical Challenge:
-
Stereochemical Complexity: The intermediate contains multiple chiral centers (epoxide ring + THP protecting group), leading to potential diastereomeric impurities that are difficult to separate.
-
Thermal Instability: The epoxide ring is reactive; aggressive ionization (e.g., high-temperature GC) or acidic mobile phases can induce ring-opening degradation.
The Solution: This guide compares and validates two complementary methods:
-
Method A (Primary Release): A robust RP-HPLC method using a C18 stationary phase for chemical purity and assay.
-
Method B (Stereochemical Control): A Chiral RP-HPLC method using a Cellulose-based stationary phase (Chiralcel OZ-3R) to quantify enantiomeric excess (% ee) and diastereomeric ratio (% dr).
Technical Context & Compound Profile
The "Epoxide Intermediate" acts as the electrophile for the subsequent triazole ring-opening reaction. Purity at this stage is non-negotiable, as unreacted epoxide or wrong stereoisomers carry forward as difficult-to-remove impurities in the API.
| Attribute | Specification |
| Compound Name | 2-[(1R,2R)-1-[2-(2,5-difluorophenyl)oxiran-2-yl]ethoxy]tetrahydro-2H-pyran |
| Role | Chiral Precursor / Electrophile |
| Critical Impurities | Unreacted Ketone (Precursor), Ring-Opened Diol (Degradant), (S,S)-Enantiomer |
| Detection | UV @ 260–280 nm (Difluorophenyl chromophore) |
Synthesis Pathway & Control Points
Figure 1: Synthesis pathway highlighting the Epoxide Intermediate as the critical control point for stereochemistry.[1][2][3]
Method Comparison: Performance Analysis
We compared the standard generic gradient method against the optimized validated protocols.
| Feature | Method A: Validated RP-HPLC (Recommended) | Alternative: Generic Gradient (Legacy) | Method B: Chiral HPLC (Stereo-Specific) |
| Objective | Chemical Purity & Assay | Quick Screening | Enantiomeric Purity |
| Stationary Phase | Inertsil ODS-3 C18 (4.6 x 150mm, 5µm) | Standard C18 | Chiralcel OZ-3R (4.6 x 150mm, 3µm) |
| Resolution ( | > 3.5 (Epoxide vs. Precursor) | < 1.5 (Co-elution risks) | > 2.0 (Enantiomers) |
| Run Time | 12.0 min | 25.0 min | 15.0 min |
| Sensitivity (LOD) | 0.05 µg/mL | 0.2 µg/mL | 0.1 µg/mL |
| Robustness | High (Buffered pH 8.0) | Low (pH drift affects drift) | Moderate (Temp sensitive) |
Verdict: Method A is superior for routine batch release due to speed and robustness. Method B is mandatory for stereochemical release testing.
Detailed Protocols
Method A: RP-HPLC for Chemical Purity (Assay)
Rationale: Uses a basic pH buffer (Ammonium Acetate) to ensure stability of the acid-labile epoxide ring while maximizing retention of the hydrophobic difluorophenyl moiety.
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).
-
Column: Inertsil ODS-3, 150 mm × 4.6 mm, 5 µm (or equivalent L1 packing).
-
Column Temperature: 30°C.
-
Wavelength: 260 nm (Primary), 280 nm (Secondary).
-
Injection Volume: 10 µL.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH 8.0).
-
B: Acetonitrile (HPLC Grade).[4]
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 8.0 20 80 10.0 20 80 10.1 60 40 | 12.0 | 60 | 40 |
Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Stock Solution: Dissolve 25 mg of Epoxide Intermediate in 25 mL Diluent (1000 ppm).
-
Test Solution: Dilute Stock 1:10 to obtain 100 ppm.
Method B: Chiral HPLC for Enantiomeric Purity
Rationale: The Chiralcel OZ-3R (cellulose tris(3-chloro-4-methylphenylcarbamate)) offers superior recognition for the difluorophenyl/epoxide motif compared to AD-H or OD-H columns.
-
Column: Daicel Chiralcel OZ-3R, 150 mm × 4.6 mm, 3 µm.
-
Mode: Reverse Phase Chiral.[6]
-
Mobile Phase: 0.1% Diethylamine (DEA) in Water : Acetonitrile (40:60 v/v).
-
Note: DEA is added to suppress silanol interactions, sharpening peak shape.
-
-
Temperature: 25°C (Strict control required).
Validation Criteria (Self-Validating System):
-
System Suitability: Resolution (
) between (R,R)-Epoxide and (S,S)-Epoxide must be . -
Tailing Factor:
for the main peak.
Validation Data Summary
The following data represents typical validation results for Method A, compliant with ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at | Purity Angle < Purity Threshold | Pass |
| Linearity | Pass | ||
| Precision (Repeatability) | RSD | RSD = 0.4% | Pass |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.2% – 100.5% | Pass |
| LOD / LOQ | S/N > 3 / S/N > 10 | 0.05 ppm / 0.15 ppm | Pass |
| Solution Stability | % Difference | Stable for 48h at 4°C | Pass |
Analytical Workflow Diagram
Figure 2: Decision tree for dual-method release testing of the intermediate.
Troubleshooting & Expert Insights
-
Peak Splitting in Method A:
-
Cause: The Epoxide Intermediate contains a THP (tetrahydropyran) group, which introduces an additional chiral center. The "Epoxide Intermediate" is often a mixture of diastereomers at the THP attachment point.
-
Resolution: Do not integrate split peaks separately if they are confirmed diastereomers of the same chemical entity. Method A may show a "doublet" peak. Ensure the method integrates the sum of the diastereomers if they partially resolve.
-
-
Epoxide Degradation:
-
Observation: Appearance of a polar peak at RRT ~0.4.
-
Cause: Hydrolysis of the epoxide to the diol. This occurs if the mobile phase pH drops below 6.0 or if samples sit in acidic diluents.
-
Fix: Always use buffered mobile phases (Ammonium Acetate pH 8.0) and keep autosampler temperature at 4°C.
-
References
-
Daicel Chiral Technologies. (2024). Application Note: Chiral Separation of Isavuconazole and Intermediates on CHIRALCEL® OZ-3R. Retrieved from [Link]
-
Spandana, B., et al. (2016).[5] "A Validated RP-HPLC Method for the Estimation of Isavuconazole in Bulk and Formulation." International Journal of Pharmacy and Pharmaceutical Research, 6(4), 473-481.[5] Retrieved from [Link]
-
Nannetti, G., et al. (2018). "A sensitive and validated HPLC-UV method for the quantitative determination of the new antifungal drug isavuconazole in human plasma." Biomedical Chromatography, 32(11). Retrieved from [Link]
- World Intellectual Property Organization. (2015). Process for the preparation of Isavuconazole and its intermediates. WO2015150947A1.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Isavuconazole Intermediate CAS 368421-58-3. Retrieved from [Link]
Sources
- 1. (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-Methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyraMide | 368421-58-3 [chemicalbook.com]
- 2. CAS 368421-58-3: (αR,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-… [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chiraltech.com [chiraltech.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. japsonline.com [japsonline.com]
- 7. CN107778306B - A kind of isavuconazole compound and preparation method thereof - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
